(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
CAS No.: 2098026-58-3
Cat. No.: VC3212255
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098026-58-3 |
|---|---|
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | (6-cyclobutyl-5H-imidazo[1,2-b]pyrazol-7-yl)methanol |
| Standard InChI | InChI=1S/C10H13N3O/c14-6-8-9(7-2-1-3-7)12-13-5-4-11-10(8)13/h4-5,7,12,14H,1-3,6H2 |
| Standard InChI Key | BWMSNFJOZNEYHC-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C2=C(C3=NC=CN3N2)CO |
| Canonical SMILES | C1CC(C1)C2=C(C3=NC=CN3N2)CO |
Introduction
(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a compound belonging to the imidazo[1,2-b]pyrazole class, characterized by a fused heterocyclic structure consisting of a pyrazole ring and an imidazole ring. This specific compound features a cyclobutyl group and a methanol moiety attached to the imidazo[1,2-b]pyrazole core. Its unique structure suggests potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity and chemical properties.
Synthesis Methods
The synthesis of (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol typically involves multi-step organic synthesis techniques. These methods often require specific reagents and conditions to achieve high yields and purity. Industrial-scale synthesis may utilize continuous flow chemistry or automated synthesis platforms for efficiency.
Synthesis Steps
-
Starting Materials: Typically involve imidazole and pyrazole precursors.
-
Cyclobutyl Group Introduction: May involve cyclobutyl halides or other cyclobutyl-containing reagents.
-
Methanol Group Introduction: Often achieved through nucleophilic substitution or reduction reactions.
-
Purification: Recrystallization or chromatography are common methods used.
Biological Activities and Potential Applications
Compounds within the imidazo[1,2-b]pyrazole class have shown diverse biological activities, including potential roles in targeting specific enzymes or receptors. The presence of the cyclobutyl and methanol groups in (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol may further contribute to its unique properties and potential applications.
Potential Applications
-
Medicinal Chemistry: Potential use in drug design and development.
-
Agricultural Applications: Possible herbicidal properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume